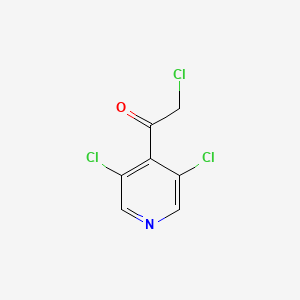![molecular formula C13H9ClF3N3O2 B15147025 N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147025.png)
N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a glycine moiety attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4-(trifluoromethyl)aniline and glycine.
Substitution Reactions:
Final Coupling: The final step involves coupling the synthesized pyrimidine derivative with glycine under specific reaction conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: Involving oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Reactions where one functional group is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.
Aplicaciones Científicas De Investigación
N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mecanismo De Acción
The mechanism of action of N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine: A closely related compound with a similar structure but different substitution pattern.
2-Thio-containing Pyrimidines: Compounds with sulfur atoms in the pyrimidine ring, exhibiting diverse biological activities.
Uniqueness
N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other pyrimidine derivatives. Its trifluoromethyl group, in particular, can enhance its stability and bioavailability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H9ClF3N3O2 |
|---|---|
Peso molecular |
331.68 g/mol |
Nombre IUPAC |
2-[[4-(2-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H9ClF3N3O2/c14-8-4-2-1-3-7(8)9-5-10(13(15,16)17)20-12(19-9)18-6-11(21)22/h1-5H,6H2,(H,21,22)(H,18,19,20) |
Clave InChI |
KBFDKQPJESNLNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


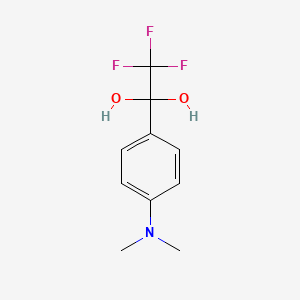

![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-{[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B15146964.png)
![tert-butyl N-[2-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B15146971.png)
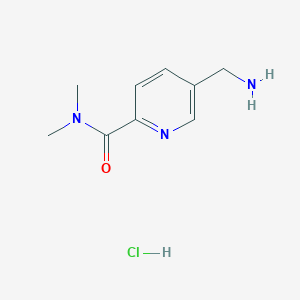
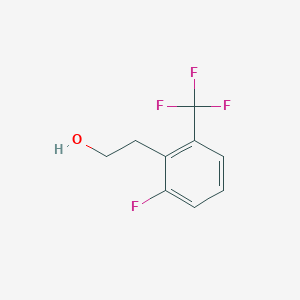
![2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde](/img/structure/B15147005.png)
![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one](/img/structure/B15147010.png)
![2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15147011.png)
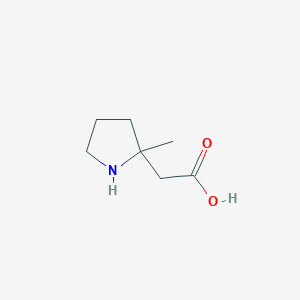
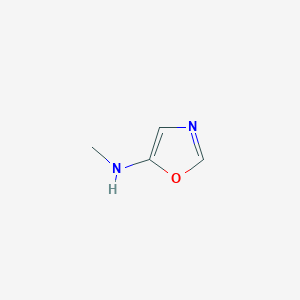
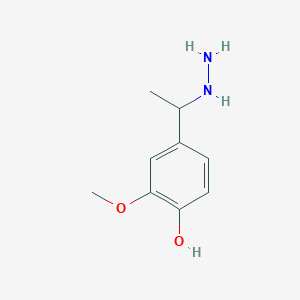
amine](/img/structure/B15147044.png)
